1-phenyl-1H-iMidazo[4,5-c]pyridine-4-carboxylic acid

PHD2 inhibition aza‑benzimidazole hypoxia‑inducible factor

1-Phenyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid (CAS 1078168-27-0) is a heterocyclic building block comprising an imidazo[4,5-c]pyridine core with a phenyl substituent at the N1 position and a carboxylic acid at C4. This substitution pattern distinguishes it from the unsubstituted parent 1H-imidazo[4,5-c]pyridine-4-carboxylic acid and from N1-alkyl analogs such as the 1-methyl and 1-ethyl derivatives.

Molecular Formula C13H9N3O2
Molecular Weight 239.23 g/mol
Cat. No. B8080238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-1H-iMidazo[4,5-c]pyridine-4-carboxylic acid
Molecular FormulaC13H9N3O2
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=NC3=C2C=CN=C3C(=O)O
InChIInChI=1S/C13H9N3O2/c17-13(18)12-11-10(6-7-14-12)16(8-15-11)9-4-2-1-3-5-9/h1-8H,(H,17,18)
InChIKeyMIWUWIZZVIPJTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-1H-imidazo[4,5-c]pyridine-4-carboxylic Acid: Core Scaffold Identity and Procurement-Relevant Characteristics


1-Phenyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid (CAS 1078168-27-0) is a heterocyclic building block comprising an imidazo[4,5-c]pyridine core with a phenyl substituent at the N1 position and a carboxylic acid at C4 [1]. This substitution pattern distinguishes it from the unsubstituted parent 1H-imidazo[4,5-c]pyridine-4-carboxylic acid and from N1-alkyl analogs such as the 1-methyl and 1-ethyl derivatives. The compound serves as a key intermediate for generating focused libraries of aza-benzimidazole-based bioactive molecules, particularly through amide bond formation at the carboxylic acid handle [2].

Why N1‑Unsubstituted or N1‑Alkyl Imidazo[4,5-c]pyridine-4-carboxylic Acids Cannot Replace the 1‑Phenyl Analog


Substituting the N1‑phenyl group with hydrogen, methyl, or ethyl eliminates a critical hydrophobic and π‑stacking interaction that has been directly linked to target binding potency. In the prolyl hydroxylase‑2 (PHD2) system, the 1‑phenyl derivative exhibits an IC₅₀ of 290 nM, whereas the N1‑unsubstituted analog shows only 2,820 nM under identical assay conditions – a 9.7‑fold potency loss [1]. Similarly, introducing a 2‑methyl substituent on the imidazole ring of the 1‑phenyl derivative reduces potency to 400 nM [1]. These quantitative SAR findings demonstrate that the precise 1‑phenyl‑imidazo[4,5‑c]pyridine‑4‑carboxylic acid architecture is not interchangeable with simpler in‑class analogs when target engagement potency is a selection criterion.

Quantitative Head‑to‑Head Evidence for Prioritizing 1‑Phenyl‑1H‑imidazo[4,5‑c]pyridine‑4‑carboxylic Acid Over Its Closest Analogs


PHD2 Inhibition: 1‑Phenyl Derivative vs. N1‑Unsubstituted Parent

The 1‑phenyl‑substituted derivative (2‑(1‑phenyl‑1H‑imidazo[4,5‑c]pyridine‑4‑carboxamido)acetic acid) inhibits PHD2 with an IC₅₀ of 290 nM. Under the same fluorescence energy transfer assay, the N1‑unsubstituted analog (2‑(1H‑imidazo[4,5‑c]pyridine‑4‑carboxamido)acetic acid) yields an IC₅₀ of 2,820 nM [1][2]. This represents a 9.7‑fold loss in inhibitory potency upon removal of the N1‑phenyl group.

PHD2 inhibition aza‑benzimidazole hypoxia‑inducible factor

PHD2 Inhibition: 1‑Phenyl Derivative vs. 2‑Methyl‑1‑phenyl Analog

Within the same aza‑benzimidazole series, the 2‑methyl‑1‑phenyl derivative (2‑(2‑methyl‑1‑phenyl‑1H‑imidazo[4,5‑c]pyridine‑4‑carboxamido)acetic acid) inhibits PHD2 with an IC₅₀ of 400 nM, compared to 290 nM for the 2‑unsubstituted 1‑phenyl compound [1][2]. The 1.4‑fold potency advantage of the 2‑unsubstituted derivative indicates that the C2 position is sensitive to steric bulk, and the simplest 1‑phenyl scaffold provides the optimal starting point for further vector exploration.

PHD2 inhibition SAR methyl substitution effect

Physicochemical Differentiation: Lipophilicity and Drug‑Likeness vs. N1‑Unsubstituted Parent

The 1‑phenyl substituent increases the calculated lipophilicity (XLogP3 = 1.9) and molecular weight (239.23 g/mol) relative to the N1‑unsubstituted parent (1H‑imidazo[4,5‑c]pyridine‑4‑carboxylic acid), which has a predicted XLogP3 of approximately 0.1 and MW of 163.13 [1][2]. Both compounds share a topological polar surface area (TPSA) of 68 Ų, but the higher logP of the 1‑phenyl analog places it in a more favorable lipophilicity window for passive membrane permeability while retaining the same hydrogen‑bonding capacity. This balanced profile is particularly relevant for cell‑based assays where the unsubstituted scaffold may suffer from poor cellular uptake.

Lipophilicity drug‑likeness physicochemical properties

Aqueous Solubility: Practical Handling and Formulation Considerations

The 1‑phenyl‑1H‑imidazo[4,5‑c]pyridine‑4‑carboxylic acid exhibits limited aqueous solubility of 0.67 g/L (approximately 2.8 mM) . This solubility level, while classified as 'sparingly soluble,' is consistent with its computed logP of 1.9 and is adequate for preparing DMSO stock solutions for biochemical assays at typical screening concentrations (10–30 mM in 100% DMSO). For comparison, the more polar N1‑unsubstituted parent is expected to exhibit higher aqueous solubility commensurate with its lower logP, though experimentally validated comparative solubility data are not available in the public domain. Researchers requiring aqueous formulations should anticipate the need for co‑solvents (e.g., DMSO, ethanol) or pH adjustment via the carboxylic acid group.

solubility formulation biophysical properties

High‑Value Application Scenarios for 1‑Phenyl‑1H‑imidazo[4,5‑c]pyridine‑4‑carboxylic Acid Based on Validated Differentiation Evidence


Structure‑Guided Design of PHD2 Inhibitors for HIF‑1α Stabilization

Medicinal chemistry teams pursuing PHD2 (EGLN1) inhibitors as HIF‑1α stabilizers for anemia or ischemia indications should select the 1‑phenyl‑4‑carboxylic acid scaffold as the core building block. The 9.7‑fold potency advantage over the N1‑unsubstituted analog (IC₅₀ 290 nM vs. 2,820 nM) and the 1.4‑fold advantage over the 2‑methyl variant have been demonstrated in the same fluorescence energy transfer assay [1][2], establishing this substitution pattern as the minimal pharmacophore for sub‑micromolar PHD2 engagement.

Parallel Library Synthesis via Carboxylic Acid Derivatization

The C4 carboxylic acid handle enables rapid amide coupling to generate diverse compound libraries. Unlike the 2‑methyl‑substituted analog, which introduces a 1.4‑fold potency penalty, the 2‑unsubstituted 1‑phenyl scaffold allows chemists to explore SAR at the amide vector without baseline potency compromise. The balanced lipophilicity (XLogP3 1.9) ensures that resulting amide conjugates remain within drug‑like chemical space [1].

Cell‑Based Assay Development Requiring Balanced Permeability

For target engagement studies in cellulo, the 1‑phenyl analog offers a logP (XLogP3 1.9) that is 1.8 units higher than the unsubstituted parent while maintaining an identical TPSA of 68 Ų. This physicochemical profile predicts superior passive membrane permeability without additional hydrogen‑bond donors or acceptors, making it a more suitable scaffold for cellular assay development where intracellular target access is required [1][2].

Procurement of a Validated Pharmacophore Core for Hit‑to‑Lead Optimization

Organizations initiating a PHD2 inhibitor program can bypass the synthesis and testing of the N1‑unsubstituted or N1‑alkyl variants by procuring the 1‑phenyl‑4‑carboxylic acid directly. The quantitative SAR data from the Frohn et al. aza‑benzimidazole series [1] provide a peer‑reviewed rationale for starting lead optimization at this specific oxidation state and substitution pattern, reducing the number of synthetic iterations required to achieve target potency.

Quote Request

Request a Quote for 1-phenyl-1H-iMidazo[4,5-c]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.